molecular formula C17H13N3O4 B10862761 2-(1H-indazol-6-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

2-(1H-indazol-6-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

Cat. No.: B10862761
M. Wt: 323.30 g/mol
InChI Key: IMVCXDQZUNTOKK-UHFFFAOYSA-N
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Description

2-(1H-indazol-6-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both indazole and isoindole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indazol-6-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione typically involves the formation of the indazole and isoindole rings followed by their coupling. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indazol-6-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-(1H-indazol-6-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways .

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

2-(1H-indazol-6-yl)-4,5-dimethoxyisoindole-1,3-dione

InChI

InChI=1S/C17H13N3O4/c1-23-13-6-5-11-14(15(13)24-2)17(22)20(16(11)21)10-4-3-9-8-18-19-12(9)7-10/h3-8H,1-2H3,(H,18,19)

InChI Key

IMVCXDQZUNTOKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)C=NN4)OC

Origin of Product

United States

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